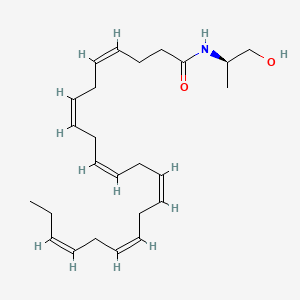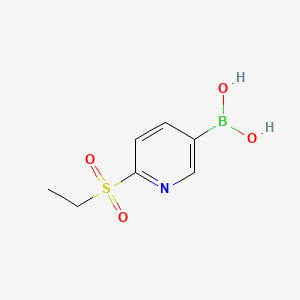
Acide 6-(éthanesulfonyl)pyridine-3-boronique
Vue d'ensemble
Description
6-(Ethanesulfonyl)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethanesulfonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
6-(Ethanesulfonyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
6-(Ethanesulfonyl)pyridine-3-boronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . Transmetalation then occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This pathway is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the formation of new organic compounds through the creation of these bonds .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the SM cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Ethanesulfonyl)pyridine-3-boronic acid. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can occur effectively in a variety of environments.
Analyse Biochimique
Biochemical Properties
6-(Ethanesulfonyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds in organic synthesis. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction Additionally, 6-(Ethanesulfonyl)pyridine-3-boronic acid can interact with various enzymes and proteins, influencing their activity and stability
Cellular Effects
The effects of 6-(Ethanesulfonyl)pyridine-3-boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, 6-(Ethanesulfonyl)pyridine-3-boronic acid can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 6-(Ethanesulfonyl)pyridine-3-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can bind to specific biomolecules, altering their conformation and function. These binding interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Ethanesulfonyl)pyridine-3-boronic acid in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis or oxidation, leading to changes in its chemical structure and activity . These temporal effects can influence the compound’s long-term effects on cellular function, particularly in in vitro and in vivo studies. Understanding these changes is crucial for optimizing experimental conditions and ensuring the reliability of research findings.
Dosage Effects in Animal Models
The effects of 6-(Ethanesulfonyl)pyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved cellular function and reduced oxidative stress At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes
Metabolic Pathways
6-(Ethanesulfonyl)pyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of 6-(Ethanesulfonyl)pyridine-3-boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(Ethanesulfonyl)pyridine-3-boronic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethanesulfonyl)pyridine-3-boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 6-(Ethanesulfonyl)pyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Ethanesulfonyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like triethylamine.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are sulfonamide or sulfonate derivatives.
Comparaison Avec Des Composés Similaires
- 6-(Methylsulfonyl)pyridine-3-boronic acid
- 6-(Phenylsulfonyl)pyridine-3-boronic acid
- 6-(Ethylsulfonyl)pyridine-3-boronic acid
Comparison: 6-(Ethanesulfonyl)pyridine-3-boronic acid is unique due to the presence of the ethanesulfonyl group, which imparts specific reactivity and stability characteristics. Compared to its analogs, such as 6-(Methylsulfonyl)pyridine-3-boronic acid and 6-(Phenylsulfonyl)pyridine-3-boronic acid, the ethanesulfonyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions .
Propriétés
IUPAC Name |
(6-ethylsulfonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHDBJRIKJSJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681620 | |
| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-84-2 | |
| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


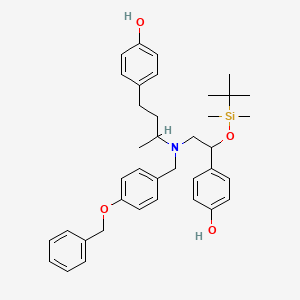

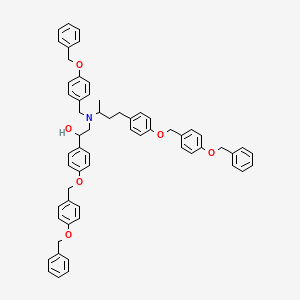


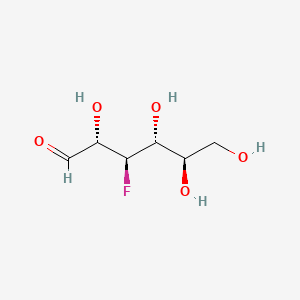


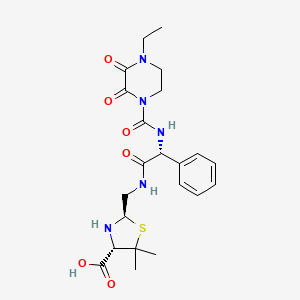
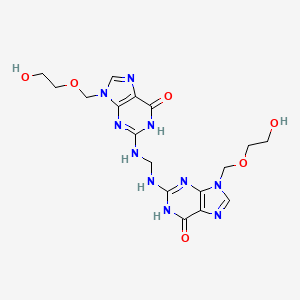
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)

